molecular formula C7H18Cl2N2O2 B554999 Methyl L-lysinate dihydrochloride CAS No. 26348-70-9

Methyl L-lysinate dihydrochloride

Cat. No. B554999
CAS RN: 26348-70-9
M. Wt: 233.13 g/mol
InChI Key: SXZCBVCQHOJXDR-ILKKLZGPSA-N
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Description

“Methyl L-lysinate dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2O2 . It is also known as “L-Lysine methyl ester dihydrochloride” and has a CAS number of 26348-70-9 . It can be used in the synthesis of peptides containing histidine and lysine .


Molecular Structure Analysis

The molecular structure of “Methyl L-lysinate dihydrochloride” consists of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1 .


Physical And Chemical Properties Analysis

“Methyl L-lysinate dihydrochloride” has a molecular weight of 233.13 g/mol . It is soluble in water .

Scientific Research Applications

  • Bacterial Diaminopimelate Decarboxylase Activity : Methyl L-lysinate dihydrochloride has been used in studies exploring bacterial diaminopimelate decarboxylase activity under different growth conditions (White et al., 1964).

  • Histone Methylation in Chromatin : Research has highlighted the role of lysine methylation in histone N termini, crucial for regulating epigenetic transitions in chromatin. This includes studies on histone H3 lysine 9 and lysine 27 methylation in mammalian chromatin (Peters et al., 2003).

  • Synthesis of Polyamides : A study discusses the synthesis of polyamides from natural compounds like L-lysine and tartaric acid, utilizing methyl L-lysinate dihydrochloride in the process (Majó et al., 2004).

  • Study of Histone Lysine Methylation : Methyl L-lysinate analogs have been used in research to understand histone lysine methylation, particularly in the context of chromatin (Simon et al., 2007).

  • Understanding Histone H3 Lysine 4 Methylation : Histone H3 lysine 4 methylation has been extensively studied, particularly in relation to active gene expression (Santos‐Rosa et al., 2002).

  • Functional Roles of Histone Lysine Methylation : Research has delved into the diverse biological processes influenced by histone lysine methylation, including transcriptional regulation and heterochromatin formation (Martin & Zhang, 2005).

  • Recombinant Histone Methylation : A method for the quantitative installation of N(epsilon)-methyl-L-lysine in recombinant histones has been developed, aiding in the investigation of histone methylation-dependent cellular phenomena (Nguyen et al., 2009).

  • Protein Methylation Research : The history and future of protein methylation research, including the role of methylated lysines in cellular processes, have been discussed (Murn & Shi, 2017).

  • NMR Spectroscopy in Lysine Methylation : High-resolution NMR spectroscopy has been utilized for site-specific mapping and time-resolved monitoring of lysine methylation (Theillet et al., 2012).

  • Lysine Metabolism : Studies have also focused on the metabolism of lysine, including products derived from lysine metabolism (Borsook & Deasy, 1948).

  • Lysine Methylation Beyond Histones : Research on lysine methylation extends beyond histones, exploring its role in regulating protein function across various biological processes (Biggar et al., 2017).

  • Molecular Modeling with L-lysine : Molecular modeling techniques have been employed to study the interaction of L-lysine with quartz surfaces, providing insights into biochemical interactions (Gambino et al., 2006).

  • Thermosetting Resins from L-lysine Methyl Ester : Lysine methyl ester dihydrochloride has been used in the preparation of biobased thermosetting resins, highlighting its potential in materials science (Ozawa & Shibata, 2014).

  • Intricacies of Histone H3 Lysine 4 Methylation : The complexities of writing and reading the epigenetic mark of methylation on lysine 4 in histone H3 have been explored (Ruthenburg et al., 2007).

  • Lysine in Pharmacology and Toxicology : The metabolic roles, pharmacology, and toxicology of lysine, including its monohydrochloride form, have been reviewed, with implications for various therapeutic uses (Flodin, 1997).

  • Inhibition of Lysine Specific Demethylase 1 : Compounds containing 3-(piperidin-4-ylmethoxy)pyridine, which are inhibitors of lysine specific demethylase 1 (LSD1), have been studied for their potential in treating certain cancers (Wu et al., 2016).

  • Calixarene Recognition of Methylated Lysine : The ability of a calixarene to recognize post-translationally methylated lysine has been investigated, highlighting its potential in understanding PTMs (Beshara et al., 2009).

  • Synthesis of Methylated Lysine and Ornithine : A novel synthetic route to N 6 -methyl-L-lysine and N 5 -methyl-L-ornithine has been developed, showcasing the versatility of lysine derivatives in synthetic chemistry (Belyaev & Krasko, 1991).

  • Preparation of Radioactive ε-N-methylated Lysines : A method for preparing small quantities of radioactive ε-N-methylated lysines, useful in various research applications, has been described (Paik et al., 1978).

  • Identification of Modified Amino Acids : Techniques for identifying methylated lysines, including Nɛ-mono-methylated, Nɛ-di-methylated, and Nɛ-tri-methylated forms, have been developed, aiding in the study of PTMs (Tsiboli et al., 1997).

Safety And Hazards

When handling “Methyl L-lysinate dihydrochloride”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

methyl (2S)-2,6-diaminohexanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCBVCQHOJXDR-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180952
Record name Methyl L-lysinate dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Alfa Aesar MSDS]
Record name Methyl L-lysinate dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Methyl L-lysinate dihydrochloride

CAS RN

26348-70-9
Record name Methyl L-lysinate dihydrochloride
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Record name Methyl L-lysinate dihydrochloride
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Record name Methyl L-lysinate dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MA Majó, A Alla, JJ Bou, C Herranz… - European polymer …, 2004 - Elsevier
… Direct reaction of methyl l-lysinate dihydrochloride with bis(pentachlorophenyl) di-O-methyl tartaric acid led to the aregic polyamide ar-PLyTA, whereas isoregic (ir-PLyTA) and …
Number of citations: 25 www.sciencedirect.com
M Muramatu, S FUJII - The Journal of Biochemistry, 1969 - academic.oup.com
… Methyl Llysinate dihydrochloride was prepared by esterification of the amino acid with methanol and dried hydrogenchloride. Diisopropylphosphofluoridate (DFP) (Lot 126 B-2450) was …
Number of citations: 18 academic.oup.com
M MURAMATU, T ONISHI, S MAKINO… - The Journal of …, 1965 - jstage.jst.go.jp
MATERIALS AND METHODS Trypsin-Crystalline trypsin was purchased from Mochida Pharmaceutical Co., Ltd. Tokyo, Japan. The enzyme was dissolved in the buffer immediately …
Number of citations: 33 www.jstage.jst.go.jp
R Oliva, MA Ortenzi, A Salvini, A Papacchini, D Giomi - RSC advances, 2017 - pubs.rsc.org
… Subsequently 33 the aregic (ar), isoregic (ir) and syndioregic (sr) linear polyamides were obtained starting from L-lysine modified as methyl L-lysinate dihydrochloride or N-…
Number of citations: 10 pubs.rsc.org
WJ Boyle Jr, S Sifniades… - The Journal of Organic …, 1979 - ACS Publications
The lysine precursor-amino-e-caprolactam (ACL), 1, is rapidly racemized when a solution of its nickel (II) chloride complex is heated at reflux in ethanol in the presence of an excess of 1 …
Number of citations: 62 pubs.acs.org
Y Long, H Song, B He, Y Lai, R Liu… - Journal of …, 2012 - journals.sagepub.com
… Synthesis of Methyl L-lysinate dihydrochloride (Lys-OMe·2HCl)·L-Lysine dihydrochloride (5 g, 27 mmol) was dissolved in methanol (50 mL) and the solution was cooled in an ice bath. …
Number of citations: 11 journals.sagepub.com
Q Wang, Q Shi, L Huang - Letters in Drug Design & Discovery, 2016 - ingentaconnect.com
A series of aminopeptidase N (APN) inhibitors were designed and synthesized. Enzyme inhibitory, docking and antiproliferative studies were performed to evaluate the derived …
Number of citations: 5 www.ingentaconnect.com
Z Li, M Tian, J Ma, S Xia, X Lv, P Xia, X Xu… - Journal of Molecular …, 2023 - Elsevier
… Firstly, the starting material methyl l-lysinate dihydrochloride was treated with bromoacetyl bromide and inorganic base in dichloromethane and water at −5℃ to obtain the intermediate 1…
Number of citations: 2 www.sciencedirect.com
J Guo, Y Li, Y Zhang, J Ren, X Yu… - ACS Applied Materials & …, 2021 - ACS Publications
… 2-Acetylpyridine, 4-hydroxybenzaldehyde, methyl bromoacetate, and methyl l-lysinate dihydrochloride were obtained from Shanghai Darui Fine Chemical Co. Ltd.; BOP, TFA, and N-boc…
Number of citations: 25 pubs.acs.org
Y Wei, T He, Q Bi, H Yang, X Hu, R Jin… - Journal of Materials …, 2023 - pubs.rsc.org
… Methyl L-lysinate dihydrochloride and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) were obtained from Adamas (Shanghai, China). Dimethyl …
Number of citations: 3 pubs.rsc.org

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